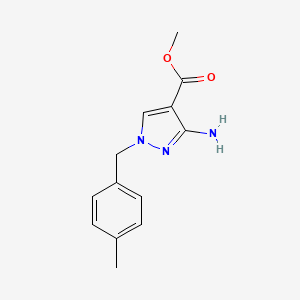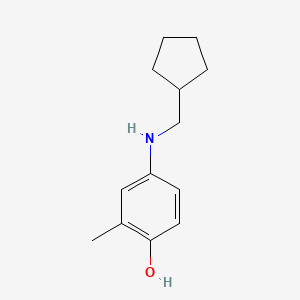
4-(Cyclopentylmethylamino)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylmethylamino)-2-methylphenol, commonly known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CPMA is a member of the phenol family and is characterized by its cyclic pentylmethylamino group. In
Mecanismo De Acción
The mechanism of action of CPMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. CPMA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the dopamine receptor, a neurotransmitter involved in the regulation of movement and mood.
Biochemical and Physiological Effects
CPMA has been shown to have various biochemical and physiological effects in the body. In animal studies, CPMA has been shown to reduce inflammation and oxidative stress, improve cognitive function, and modulate the immune system. CPMA has also been shown to have analgesic and antipyretic effects, indicating its potential use as a pain reliever and fever reducer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMA has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. CPMA is also relatively easy to synthesize and can be produced in large quantities. However, CPMA has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on CPMA. One area of interest is the development of CPMA derivatives with improved properties and potential applications. Another area of interest is the investigation of CPMA's potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of CPMA and its potential side effects in humans.
Conclusion
In conclusion, CPMA is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CPMA is needed to fully understand its potential and limitations for use in various applications.
Métodos De Síntesis
CPMA can be synthesized through a multistep process involving the reaction of 2-methylphenol with cyclopentylmethylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity. The resulting CPMA product can be further purified through various techniques such as recrystallization, chromatography, and distillation.
Aplicaciones Científicas De Investigación
CPMA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, CPMA has shown promising results as an anti-inflammatory agent and a potential treatment for neurological disorders such as Alzheimer's and Parkinson's diseases. CPMA has also been studied for its potential use as an antifungal and antibacterial agent in agriculture. In materials science, CPMA has been investigated for its use as a polymer additive and as a corrosion inhibitor.
Propiedades
IUPAC Name |
4-(cyclopentylmethylamino)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-8-12(6-7-13(10)15)14-9-11-4-2-3-5-11/h6-8,11,14-15H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQMDJFANCABBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(oxolan-2-ylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide](/img/structure/B2906265.png)
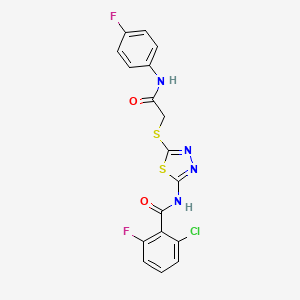
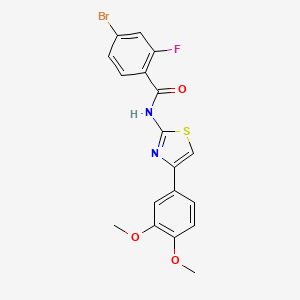

![N-(2,4-dimethylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2906273.png)
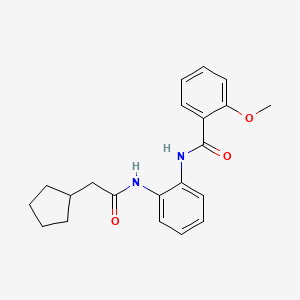
![[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2906277.png)
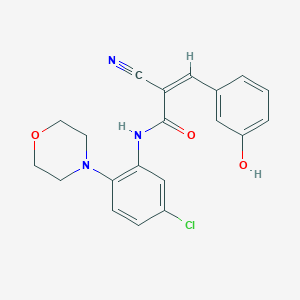
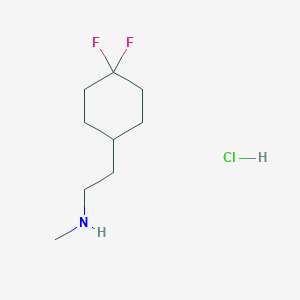
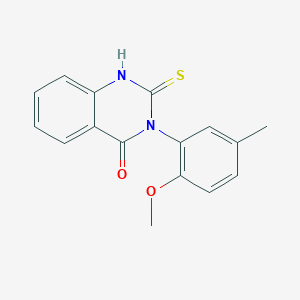
![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2906285.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butylpyridazine](/img/structure/B2906286.png)
![N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2906287.png)
